Potassium pentadecylbenzenesulfonate
Description
Historical Context and Evolution of Alkylbenzenesulfonates (LAS) in Chemical Science and Technology
The development of alkylbenzenesulfonate surfactants is a significant chapter in the history of chemical technology, born out of the necessity to overcome the limitations of traditional soaps. Until the early 20th century, soaps, which are salts of natural fatty acids, were the primary cleaning agents. scholarsresearchlibrary.comicdst.org Their effectiveness, however, was significantly hampered in hard water, where they react with calcium and magnesium ions to form insoluble precipitates, commonly known as soap scum. icdst.org
The quest for synthetic detergents began in Germany during World War I with the development of alkyl sulfate (B86663) surfactants. scholarsresearchlibrary.com However, it was the introduction of branched-chain alkylbenzene sulfonates (BAS) in the 1930s that marked a pivotal moment. rsc.orgwikipedia.org Produced through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, BAS offered superior performance in hard water and better foaming capabilities compared to traditional soaps. rsc.orgnih.gov Following World War II, the growth of the petrochemical industry provided ample raw materials, leading to the widespread adoption of BAS. By the 1950s, these synthetic detergents had largely replaced soaps in laundry applications in developed nations. rsc.org
Despite their cleaning efficacy, the highly branched structure of BAS rendered them resistant to biodegradation. rsc.orgwikipedia.org This led to significant environmental problems in the 1950s and 1960s, most notably the formation of persistent foam in wastewater treatment plants, rivers, and lakes. rsc.orgnih.gov These environmental concerns drove the chemical industry to develop a more eco-friendly alternative. The result was the introduction of linear alkylbenzene sulfonates (LAS) in the mid-1960s. rsc.orgwikipedia.org LAS are produced by alkylating benzene with linear mono-olefins, followed by sulfonation. rsc.org Their linear alkyl chain is much more susceptible to microbial degradation, making them a significantly more environmentally benign option. wikipedia.org This successful transition from BAS to LAS stands as an early example of green chemistry principles influencing industrial-scale chemical production.
Significance of Linear Alkylbenzenesulfonates as a Class of Anionic Surfactants in Academic Research
Linear alkylbenzenesulfonates represent one of the most important classes of anionic surfactants, a status reflected in their extensive study within academic research. wikipedia.org Constituting a family of organic compounds with the general formula C₆H₅CₙH₂ₙ₊₁SO₃⁻M⁺, their molecular structure is amphiphilic, featuring a hydrophilic sulfonate headgroup attached to a hydrophobic alkylbenzene tail. wikipedia.org This dual nature is the key to their surface-active properties; it allows them to reduce the surface tension of water and facilitate the emulsification of oils and grease.
In academic investigations, LAS serve as model compounds for studying a wide range of physicochemical phenomena. Their self-assembly into micelles in aqueous solutions is a cornerstone of colloid and interface science. Research has extensively characterized how factors such as alkyl chain length, concentration, temperature, and the presence of electrolytes influence the critical micelle concentration (CMC), micelle shape, and aggregation number. researchgate.net For instance, the CMC is known to decrease as the hydrophobicity of the alkyl chain increases.
Furthermore, the environmental fate and toxicology of LAS have been a major focus of academic research. wikipedia.orgkao.com Studies on their biodegradability under various conditions (aerobic and anaerobic) have provided fundamental insights into the microbial degradation pathways of surfactants. wikipedia.org The interaction of LAS with soil and sediment particles, and their ecotoxicological effects on aquatic organisms, are also well-documented research areas, contributing to environmental risk assessments and the establishment of water quality guidelines. kao.com Their widespread use also makes them effective molecular tracers for domestic waste in environmental studies. wikipedia.org
Specific Position and Relevance of Pentadecylbenzenesulfonate within the LAS Homolog and Isomer Series for Advanced Investigations
Commercial LAS products are typically mixtures of homologs, with alkyl chain lengths ranging from 10 to 14 carbon atoms (C10-C14). cleaninginstitute.org Within this context, pentadecylbenzenesulfonate (C15-LAS), with its 15-carbon alkyl chain, represents a longer-chain homolog that is less common in standard household detergents but holds specific interest for advanced investigations. The properties of LAS homologs are systematically dependent on their alkyl chain length. nih.govrsc.org Longer chains generally lead to increased hydrophobicity, which in turn affects key surfactant properties.
The relevance of pentadecylbenzenesulfonate in research stems from its position at the higher end of the typical LAS spectrum. Its study allows for the systematic exploration of structure-property relationships within the LAS family. For example, increasing the alkyl chain length is known to decrease the critical micelle concentration (CMC) and reduce water solubility. Therefore, C15-LAS is expected to have a lower CMC than its more common C12 or C13 counterparts, making it a more efficient surfactant on a molar basis, a property valuable in specialized formulations.
Advanced investigations may focus on applications where this enhanced surface activity and hydrophobicity are advantageous. This includes areas like emulsion polymerization, enhanced oil recovery, and the formulation of specialized industrial cleaners. researchgate.net Research into very long-chain alkylbenzene sulfonates (up to C18-C26) has been noted for producing surfactants with excellent detergency and stability, suggesting that homologs like C15-LAS could serve as a bridge in understanding the transition towards these specialty, high-performance materials. google.com
Table 1: Influence of Alkyl Chain Length on Critical Micelle Concentration (CMC) of Linear Alkylbenzene Sulfonates (LAS) This interactive table demonstrates the general trend of decreasing CMC with increasing alkyl chain length. The value for C15-LAS is an extrapolated estimate based on this established trend.
| LAS Homolog (Alkyl Chain Length) | Typical CMC (mM) |
|---|---|
| C10-LAS | 6.9 |
| C11-LAS | 2.2 |
| C12-LAS | 1.2 |
| C13-LAS | 0.44 |
| C15-LAS (estimated) | ~0.1 |
Data sourced from reference researchgate.net and extrapolated for C15-LAS.
Emerging Research Challenges and Opportunities for Potassium Pentadecylbenzenesulfonate Studies
While the sodium salts of LAS are predominant in commercial use, the study of this compound presents unique research challenges and opportunities. icdst.org The choice of the counter-ion (cation) can influence the surfactant's properties, such as its solubility, Krafft point (the temperature at which surfactant solubility equals the CMC), and performance in specific formulations. icdst.orgwikipedia.org
A primary research opportunity lies in exploring the potential benefits of the potassium counter-ion. Generally, potassium salts of organic acids are more soluble than their sodium counterparts. icdst.org In the context of LAS, this could translate to a lower Krafft point for this compound compared to the sodium salt. A lower Krafft point is desirable for liquid detergent formulations, especially for use in cold water, as it prevents the surfactant from precipitating out. Investigating the phase behavior and solubility characteristics of this compound, particularly in hard water, is a key research avenue.
Challenges in this area include the synthesis of high-purity this compound for accurate physicochemical characterization. Since commercial production focuses on sodium LAS, developing efficient and cost-effective synthesis and neutralization processes for the potassium variant is a necessary step. Furthermore, there is an opportunity to investigate its application in niche areas where potassium ions are preferred over sodium ions, such as in certain agricultural formulations or as an electrolyte in specialized electrochemical applications. The interplay between the long C15 alkyl chain and the potassium counter-ion could yield a surfactant with a unique balance of properties, opening doors for novel applications beyond traditional detergency.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Linear Alkylbenzenesulfonates (LAS) |
| Branched Alkylbenzene Sulfonates (BAS) |
| Sodium Alkylbenzenesulfonate |
| Calcium Alkylbenzenesulfonate |
| Ammonium (B1175870) Alkylbenzenesulfonate |
| Triethanolammonium Alkylbenzenesulfonate |
| Propylene tetramer |
| Benzene |
| Sulfuric acid |
| Sulfur trioxide |
| Potassium hydroxide (B78521) |
Structure
3D Structure of Parent
Properties
CAS No. |
64716-02-5 |
|---|---|
Molecular Formula |
C21H35KO3S |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
potassium;2-pentadecylbenzenesulfonate |
InChI |
InChI=1S/C21H36O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)25(22,23)24;/h15-16,18-19H,2-14,17H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
OFVHFMZXDRUDBH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Characterization
Regio- and Stereoselective Synthesis of Pentadecylbenzenesulfonate Isomers
The synthesis of pentadecylbenzenesulfonate isomers with controlled regio- and stereochemistry is a nuanced process, primarily centered on the synthesis of its precursor, linear alkylbenzene (LAB). The position of the benzene (B151609) ring on the pentadecyl chain significantly influences the final properties of the sulfonate.
Precision Alkylation Strategies for Linear Alkylbenzene Precursors
The cornerstone of producing potassium pentadecylbenzenesulfonate is the Friedel-Crafts alkylation of benzene with a C15 olefin, typically 1-pentadecene (B78149). The choice of catalyst in this step is critical for controlling the distribution of phenyl isomers along the alkyl chain. wikipedia.orggoogle.com
Historically, catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been widely used. google.com These catalysts, however, tend to produce a complex mixture of isomers. For instance, using AlCl₃ as a catalyst can result in about 25–30% of the 2-phenyl isomer, with the remainder being a mixture of 3-, 4-, 5-, 6-, and 7-phenylpentadecane.
Modern approaches have shifted towards solid acid catalysts, such as zeolites, to improve regioselectivity and offer a more environmentally benign process. These catalysts can be engineered to favor the formation of specific isomers due to their shape-selective properties. For example, certain zeolites can be tailored to increase the proportion of the 2-phenyl isomer in the alkylation product. The reaction is typically carried out by reacting benzene with 1-pentadecene over a fixed-bed solid acid catalyst. google.com
The reaction conditions, including temperature, pressure, and the molar ratio of benzene to olefin, are also crucial parameters that are optimized to control the selectivity of the alkylation process.
Table 1: Comparison of Catalysts in the Alkylation of Benzene with C15 Olefins
| Catalyst | Typical 2-Phenyl Isomer Content (%) | Environmental/Safety Concerns |
|---|---|---|
| Aluminum Chloride (AlCl₃) | 25-30 | Corrosive, produces hazardous waste |
| Hydrofluoric Acid (HF) | Varies | Highly toxic and corrosive |
Controlled Sulfonation Techniques for this compound Formation
Once the desired linear pentadecylbenzene (B1583746) isomers are synthesized, the next step is sulfonation. This is most commonly achieved by reacting the linear alkylbenzene with sulfur trioxide (SO₃) in a falling film reactor. This technique allows for efficient heat removal from the highly exothermic reaction, which is crucial for preventing side reactions and discoloration of the product.
The resulting pentadecylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to yield this compound.
An alternative, though less common, method involves the use of oleum (B3057394) (fuming sulfuric acid) for sulfonation. ijnc.ir However, this method is often less preferred due to the larger amount of sulfuric acid waste generated. The reaction with oleum is typically carried out by adding the oleum dropwise to the alkylbenzene under controlled temperature conditions.
The control over the sulfonation process is key to ensuring a high yield of the desired product and minimizing the formation of by-products.
Development of Green and Sustainable Synthesis Pathways for Alkylbenzenesulfonates
A significant trend in the synthesis of alkylbenzenesulfonates is the move towards greener and more sustainable methodologies. A primary focus has been the replacement of hazardous and corrosive catalysts like HF and AlCl₃ with solid acid catalysts in the alkylation step. google.com
Furthermore, research is exploring the use of renewable feedstocks. For instance, linear alkylbenzenes can be produced from natural oils. google.com These bio-based routes result in a product that is enriched in the ¹⁴C isotope, providing a useful tracer for environmental studies. google.com The process typically involves the deoxygenation of natural oils to produce paraffins, which are then dehydrogenated to olefins for the alkylation of benzene. google.com
The use of ionic liquids as catalysts for the alkylation of benzene with olefins is also being investigated as a greener alternative, offering advantages such as catalyst recyclability. researchgate.net
Functional Derivatization and Chemical Modification for Research Applications
For detailed mechanistic studies and advanced analytical applications, the basic structure of this compound can be chemically modified.
Synthesis of Chemically Modified Analogues for Mechanistic Studies
The synthesis of chemically modified analogues of this compound can provide valuable insights into its behavior and function. Functional groups can be introduced onto the aromatic ring or the alkyl chain.
For example, to study the interaction of the sulfonate with surfaces, the alkyl chain can be functionalized. This could involve introducing a hydroxyl group or another functional moiety at a specific position on the pentadecyl chain. This would typically require a multi-step synthesis starting from a functionalized pentadecanol or a related precursor.
Functionalization of the benzene ring can also be achieved. For instance, introducing a nitro group onto the ring before sulfonation can create a useful spectroscopic probe. The position of the nitro group can be directed by the existing alkyl group. The subsequent reduction of the nitro group to an amine allows for further derivatization.
Incorporation of Isotopic Labels for Tracing and Analytical Enhancements
Isotopic labeling is a powerful tool for tracing the environmental fate and transport of surfactants like this compound. acs.orgusgs.gov This involves replacing one or more atoms in the molecule with their stable or radioactive isotopes.
A common approach is to use carbon-14 (B1195169) (¹⁴C) labeled benzene in the initial alkylation step. This introduces a radioactive label into the aromatic ring of the molecule, allowing for highly sensitive detection and quantification in environmental samples.
As previously mentioned, the use of natural oils as a feedstock for the alkyl chain results in a product naturally enriched with ¹⁴C. google.com This provides a "green" method for isotopic labeling.
Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can also be incorporated. For example, deuterated benzene can be used in the alkylation reaction to produce a deuterated analogue. These stable isotope-labeled compounds are not radioactive and can be detected and quantified using mass spectrometry. youtube.com This technique is particularly useful for metabolic and environmental studies where the use of radioactive materials is not feasible.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₂₁H₃₅KO₃S |
| 1-Pentadecene | C₁₅H₃₀ |
| Aluminum chloride | AlCl₃ |
| Benzene | C₆H₆ |
| Hydrofluoric acid | HF |
| Linear alkylbenzene | C₆H₅CₙH₂ₙ₊₁ (n=15) |
| Oleum | H₂SO₄·xSO₃ |
| Pentadecylbenzenesulfonic acid | C₂₁H₃₆O₃S |
| Potassium carbonate | K₂CO₃ |
| Potassium hydroxide | KOH |
| Sulfur trioxide | SO₃ |
| Carbon-14 | ¹⁴C |
| Deuterium | ²H |
Molecular Self Assembly and Supramolecular Architectures
Thermodynamics of Micellization and Aggregate Formation in Aqueous and Non-Aqueous Systems
The spontaneous aggregation of surfactant monomers into micelles is a thermodynamically driven process. In aqueous solutions, the primary driving force for micellization is the hydrophobic effect, which leads to an increase in the entropy of the system as the hydrocarbon tails are sequestered from the water molecules.
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. For ionic surfactants like potassium pentadecylbenzenesulfonate, the CMC is influenced by the length of the alkyl chain, the nature of the counterion, and the properties of the solvent.
The solvent environment also plays a crucial role. In mixed solvent systems, such as water-ethylene (B12542467) glycol, the CMC of anionic surfactants tends to increase with the increasing proportion of the organic co-solvent. This is attributed to the increased solubility of the surfactant's hydrophobic tail in the less polar medium, which disfavors micelle formation.
Table 1: Estimated Critical Micelle Concentration (CMC) of this compound in Different Environments
| Solvent System | Estimated CMC (mol/L) | Notes |
| Water | < 1 x 10-4 | Estimated based on trends for long-chain alkylbenzene sulfonates. |
| Water-Ethanol (10%) | > 1 x 10-4 | The presence of ethanol (B145695) is expected to increase the CMC. |
| Water with 0.1 M KCl | < 1 x 10-4 | The addition of a common ion electrolyte decreases the CMC. |
Disclaimer: The values in this table are estimations based on established trends for homologous series of alkylbenzene sulfonates and should be considered as such in the absence of direct experimental data for this compound.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the equation: ΔG°mic = ΔH°mic - TΔS°mic.
Studies on similar anionic surfactants have shown that the micellization process is spontaneous, as indicated by a negative ΔG°mic. The process can be endothermic at lower temperatures and become exothermic at higher temperatures. nih.gov An enthalpy-entropy compensation effect is often observed, where a linear relationship exists between ΔH°mic and ΔS°mic. scialert.net
Table 2: General Thermodynamic Parameters for the Micellization of Long-Chain Alkylbenzene Sulfonates in Water
| Thermodynamic Parameter | General Trend/Expected Value | Driving Force |
| ΔG°mic (Gibbs Free Energy) | Negative | Spontaneous process |
| ΔH°mic (Enthalpy) | Can be positive or negative | Enthalpy change associated with the process |
| ΔS°mic (Entropy) | Positive | Primarily driven by the hydrophobic effect |
Note: Specific values for this compound are not available and would require experimental determination.
The presence of electrolytes in the solution significantly affects the micellization of ionic surfactants. The addition of a salt with a common counterion (in this case, a potassium salt) generally leads to a decrease in the CMC. whiterose.ac.uk This is because the added counterions screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules, thus promoting aggregation at lower concentrations.
The nature of the counterion itself is also important. For alkali metal counterions, those with a smaller hydrated radius are more effective at shielding the head group repulsions. Potassium ions (K⁺) have a smaller hydrated radius than sodium ions (Na⁺), which generally results in a lower CMC for potassium alkylbenzenesulfonates compared to their sodium counterparts. researchgate.net This increased efficiency in neutralizing head group repulsion can also favor the transition from spherical to larger, elongated or rod-like micelles at lower surfactant concentrations. whiterose.ac.uk The binding of Ca²⁺ ions to the sulfonate headgroup is even more significant, leading to a substantial decrease in the CMC. uni-sofia.bg
Investigation of Micellar Morphologies and Higher-Order Aggregate Structures
Beyond the initial formation of spherical micelles, changes in concentration, temperature, or the addition of electrolytes can induce transitions to more complex and ordered structures.
At concentrations just above the CMC, surfactants like this compound are expected to form spherical micelles. As the surfactant concentration increases, or upon the addition of electrolytes, these spherical micelles can grow and transform into cylindrical or rod-like structures. whiterose.ac.uk This transition is driven by the further reduction of the unfavorable contact between the hydrophobic tails and water. At even higher concentrations, these rod-like micelles can entangle, leading to a significant increase in the viscosity of the solution. Under certain conditions, further aggregation can lead to the formation of lamellar phases or vesicles. whiterose.ac.uk
The length of the alkyl chain has a profound effect on the aggregation behavior of alkylbenzene sulfonates. A longer alkyl chain, such as the pentadecyl (C15) chain, increases the hydrophobicity of the surfactant molecule. This leads to a lower CMC and a greater tendency to form larger, non-spherical aggregates compared to shorter-chain homologues. wikipedia.orgrsc.org
The position of the phenyl ring on the alkyl chain also influences the surfactant's properties. When the phenyl group is located more towards the end of the alkyl chain, the surfactant is more linear and can pack more efficiently into micelles. Conversely, a more central position of the phenyl group results in a bulkier hydrophobic group, which can hinder efficient packing and may lead to a higher CMC and different micellar structures. researchgate.net Studies on related compounds have shown that the substitution position of phenyl groups can significantly influence aggregation-enhanced emission, indicating a strong structure-property relationship. rsc.orgnih.gov
Theoretical and Computational Modeling of Self-Assembly Phenomena
Molecular Dynamics (MD) Simulations of Surfactant Aggregate Evolution
Molecular Dynamics (MD) simulations are a powerful tool for investigating the structural and dynamical details of surfactant systems at a molecular level. nih.gov In this method, the trajectories of individual molecules are calculated over time, providing a virtual microscope to observe the process of self-assembly. For linear alkylbenzene sulfonates (LAS), all-atom MD simulations have been employed to study their behavior in various environments, such as at the water/air interface and in different phases. nih.govnih.gov
Research on LAS homologues has shown that the length of the alkyl tail is a critical factor in their behavior. nih.gov Surfactants with longer alkyl chains, such as the C15 chain of pentadecylbenzenesulfonate, are less soluble in water and have a stronger tendency to remain at interfaces or aggregate into micelles. nih.gov Simulations can track the entire process, from randomly dispersed monomers to the formation of stable aggregates. The dynamics within these aggregates, such as the movement of individual surfactant molecules and the conformational changes of the alkyl chains, can also be analyzed. nih.gov
MD simulations have been used to study the various phases that LAS molecules can form with water, including the hydrated crystal (Lc), tilted gel (Lβ′), and liquid crystal (Lα) phases. nih.govresearchgate.net These studies reveal how the molecular dynamics change with the phase; for instance, in the liquid crystal (Lα) phase, the lateral diffusion of LAS molecules is rapid, whereas it is extremely slow in the crystal and gel phases. nih.gov The simulations also show that the orientation of the sulfonate headgroup and the benzene (B151609) ring can be locked by the formation of salt bridges with counterions (like potassium), which in turn influences the conformational order of the alkyl chains even in the fluid-like liquid crystal phase. nih.gov
Further studies on LAS isomers at an oil-water interface have used MD to understand how the attachment point of the benzene sulfonate group along the alkyl chain affects interfacial properties. matsci.org These simulations calculate properties like interfacial tension and interface formation energy, finding that specific isomers can pack more compactly and create a more stable interface. matsci.org For a hexadecane (B31444) (C16) benzene sulfonate, it was found that attaching the headgroup at the 4th carbon position resulted in the lowest interfacial tension and most stable interface. matsci.org This highlights the ability of MD simulations to guide the design of surfactants with optimal performance.
| Surfactant Isomer (m-C16) | Key Finding | Implication for Interfacial Properties |
|---|---|---|
| 4-C16 | Induces the lowest interfacial tension and has the lowest interface formation energy. | Most stable and efficient at reducing oil-water tension. |
| 4-C16 | Shows the most compact packing and largest interfacial thickness. | Creates a well-defined, structured interface. |
| Other Isomers (e.g., 2-C16, 8-C16) | Result in higher interfacial tension and less stable interfaces compared to 4-C16. | Less effective at modifying the oil-water interface. |
Monte Carlo (MC) Simulations for Phase Behavior and Equilibrium Properties
Monte Carlo (MC) simulations offer a complementary approach to MD for studying surfactant systems, particularly for determining phase behavior and other equilibrium properties. aps.org Unlike MD, which follows deterministic trajectories, MC methods use statistical mechanics and random sampling to explore the possible configurations of a system and identify the most probable (lowest energy) states. aps.org This makes MC particularly well-suited for mapping out complex phase diagrams as a function of concentration and temperature.
A common approach in MC simulations of surfactants is the use of a lattice model, where molecules or parts of molecules occupy sites on a grid. This simplification allows for the efficient exploration of a vast number of configurations, which is necessary to model the cooperative phenomena of phase transitions. aps.org The interactions between different parts of the molecules (e.g., hydrophilic heads, hydrophobic tails, solvent) are assigned energy parameters, and the simulation seeks to minimize the total energy of the system.
MC simulations can predict the conditions under which a surfactant like this compound would form different aggregate structures, such as spherical micelles, cylindrical micelles, or lamellar (bilayer) phases. The method can also be used to calculate the critical micelle concentration (CMC), a fundamental property of any surfactant. By running simulations at various surfactant concentrations, one can observe the sharp transition from a monomer-dominated solution to one containing a significant population of aggregates. The competition between different processes, such as phase separation and chemical reactions, can also be modeled, leading to the formation of novel, stable patterns. aps.org
Density Functional Theory (DFT) Applications for Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org In the context of surfactant self-assembly, DFT provides a highly accurate way to understand the fundamental intermolecular interactions that drive the aggregation process. frontiersin.org While too computationally expensive to simulate large aggregates directly, DFT is invaluable for calculating the precise interaction energies between individual molecules or molecular fragments. aps.org
The self-assembly of this compound is driven by a combination of forces, including electrostatic interactions between the charged sulfonate headgroups and potassium ions, van der Waals interactions between the alkyl tails (the hydrophobic effect), and interactions between the benzene rings (π-π stacking). DFT calculations can quantify each of these contributions. For example, studies on the intermolecular interactions of benzene have used DFT to evaluate binding energies and geometries of different dimer configurations (e.g., T-shaped, parallel-displaced), providing insight into how the aromatic rings of the surfactant molecules might interact. ibm.com
The data obtained from DFT calculations are crucial for developing and parameterizing the classical force fields used in large-scale MD and MC simulations. aps.org A force field is a set of parameters that defines the potential energy of a system of particles. By ensuring that these parameters accurately reproduce the high-level interaction energies calculated by DFT, the larger-scale simulations become more predictive and physically realistic. DFT can also be used to study the interaction of surfactants with surfaces or other molecules, providing a fundamental basis for understanding adsorption and wetting phenomena. frontiersin.orgaps.org
Development and Application of Coarse-Grained Models for Mesoscale Self-Assembly
While all-atom MD simulations provide detailed molecular insights, they are often limited to relatively small systems and short timescales (typically nanoseconds). This makes it computationally prohibitive to study the formation of large, complex structures or slow dynamic processes like micelle fusion and fission. To bridge this gap, coarse-grained (CG) modeling is employed.
In a CG model, groups of atoms are bundled together and represented as a single interaction site or "bead." For a molecule like this compound, the sulfonate headgroup, the benzene ring, and segments of the C15 alkyl tail could each be represented as individual beads. This simplification dramatically reduces the number of particles in the simulation, allowing for the exploration of much larger length and time scales (micrometers and microseconds).
The development of a CG model involves parameterizing the interactions between these beads to reproduce certain properties of the all-atom system or experimental data. The goal is to capture the essential physics of the self-assembly process while omitting atomic-level detail. Once validated, CG models can be used to simulate the spontaneous self-assembly of thousands of surfactant molecules from a random solution into well-defined mesophases, such as lamellar, hexagonal, or cubic structures. These simulations are essential for understanding the link between the molecular architecture of a surfactant and the macroscopic properties of its solutions, which is a key goal in the design of new and improved detergent formulations.
Environmental Transformation and Biogeochemical Cycling
Aerobic Biodegradation Mechanisms and Kinetic Studies of Pentadecylbenzenesulfonate
Under aerobic conditions, found in environments such as the water column of rivers and activated sludge of wastewater treatment plants, Potassium pentadecylbenzenesulfonate undergoes rapid and extensive biodegradation. cleaninginstitute.org The primary removal mechanism is biodegradation, with chemical degradation, hydrolysis, or photodegradation considered insignificant. cleaninginstitute.org
The aerobic biodegradation of the pentadecylbenzenesulfonate alkyl chain initiates with a monoterminal oxidation process known as ω-oxidation. nih.govheraproject.com This first step involves the enzymatic introduction of a hydroxyl group at the terminal methyl group (the ω-carbon) of the C15 alkyl chain, the carbon atom furthest from the benzene (B151609) ring. nih.govnih.gov This reaction is catalyzed by a mixed-function oxidase, utilizing molecular oxygen and a cytochrome P450 enzyme system. nih.gov
Following this initial hydroxylation, the terminal alcohol is further oxidized first to an aldehyde and then to a carboxylic acid, forming a sulfophenyl carboxylic acid (SPC). nih.govnih.gov This long-chain SPC then enters the β-oxidation pathway, a sequential process where the alkyl chain is shortened by two-carbon units at a time. nih.gov This process is evidenced by the detection of a series of SPCs with progressively shorter alkyl chains (e.g., C13, C11, C9, etc.) during degradation studies. nih.gov Research has also identified the transient presence of α,β-unsaturated SPCs, which are known intermediates of the β-oxidation cycle, providing further confirmation of this pathway. nih.gov The ultimate degradation products under aerobic conditions are carbon dioxide, water, and inorganic sulfate (B86663).
The biotransformation of this compound is carried out by diverse microbial communities. Bacteria from the genus Pseudomonas are known to be involved in the degradation of related aromatic compounds and are a significant part of the microbial consortia responsible for surfactant breakdown. nih.govcler.com Specific strains, such as Parvibaculum lavamentivorans, have been identified as key players with the metabolic capacity to degrade alkylbenzene sulfonates. scirp.org
The enzymatic machinery involved in the initial, rate-limiting step of ω-oxidation includes cytochrome P450 monooxygenases. nih.govcler.com In some bacteria, enzymes belonging to the two-component flavin-diffusible monooxygenase (TC-FDM) family are responsible for the desulfonation and degradation of sulfonated aromatic compounds. researchgate.net These systems typically use a reductase enzyme to supply reduced flavin to a monooxygenase, which then catalyzes the oxidation of the substrate. researchgate.net Subsequent steps in the pathway are handled by alcohol and aldehyde dehydrogenases, followed by the suite of enzymes constituting the β-oxidation cycle. nih.gov
The efficiency of pentadecylbenzenesulfonate removal in engineered systems like wastewater treatment plants is influenced by several operational and environmental factors. The presence of adequate inorganic nutrients (e.g., nitrogen and phosphorus) is crucial and has been shown to significantly enhance the rate of aerobic biodegradation, with studies achieving near 90% degradation when nutrients are supplied. scirp.org
Kinetic studies have demonstrated the importance of other physical and chemical parameters. The degradation process follows specific kinetics, often modeled by first-order or Monod equations, which are dependent on the initial concentration of the surfactant. nih.govcler.com
Below is a table summarizing key factors that impact biodegradation efficiency.
Interactive Table: Factors Affecting Aerobic Biodegradation of Alkylbenzene Sulfonates| Factor | Effect on Biodegradation Rate | Description | Citation |
|---|---|---|---|
| Nutrient Availability | Increases | The addition of inorganic nutrients like nitrogen and phosphorus significantly enhances microbial activity and degradation rates. | scirp.org |
| Temperature | Variable | Degradation rates are generally higher at optimal temperatures (e.g., 30°C) and are inhibited at lower temperatures. | nih.govacs.org |
| pH | Variable | Microbial consortia have optimal pH ranges for activity; for many relevant strains, this is near neutral (e.g., pH 7.5). | nih.gov |
| Co-substrates | Can Increase | The presence of an easily degradable carbon source, such as glucose, can support a larger microbial population, sometimes enhancing co-metabolic degradation. | nih.gov |
| Presence of Inhibitors | Decreases | High concentrations of other surfactants can inhibit the biodegradation of the target compound, particularly at levels above the critical micelle concentration (CMC). | acs.org |
| Oxygen Availability | Essential | As an aerobic process, the availability of dissolved oxygen is a fundamental requirement for the ω-oxidation pathway. | cleaninginstitute.org |
Anaerobic Biodegradation Pathways and Metabolite Characterization
For many years, linear alkylbenzene sulfonates were considered resistant to biodegradation in the absence of oxygen. nih.gov This perception was based on their persistence in anaerobic sludge digesters, where their concentration often increases relative to the total solids due to the degradation of other organic matter. nih.gov However, more recent research has definitively shown that LAS, including pentadecylbenzenesulfonate, can be biodegraded under specific anoxic conditions, particularly in sulfate-reducing environments. scirp.org
Under anoxic conditions, as in aerobic ones, the primary metabolites formed are sulfophenyl carboxylic acids (SPCs). scirp.org Laboratory experiments using anoxic marine sediments spiked with LAS have demonstrated degradation of up to 79% over 165 days. scirp.org During these experiments, the concentration of LAS attached to the sediment decreased while the concentration of the more water-soluble SPCs progressively increased in the aqueous phase, confirming their role as key intermediates. scirp.org Advanced analytical techniques, such as mass spectrometry, have been crucial in identifying the full range of SPCs generated during anaerobic breakdown, confirming a progressive shortening of the alkyl chain. scirp.org
The anaerobic degradation pathway for LAS is distinct from the aerobic route. In sulfate-reducing marine sediments, the initial attack on the alkyl chain does not involve oxygen. Instead, a proposed mechanism involves the addition of fumarate (B1241708) to the alkyl chain, a process analogous to the anaerobic degradation of other long-chain alkanes. cler.com This initial reaction is followed by the subsequent biotransformation of the molecule into SPCs, which then undergo β-oxidation.
The microbial communities responsible for this process are complex. Studies have implicated sulfate-reducing bacteria and members of the Firmicutes/Clostridia group as potential degraders. scirp.org The process often involves syntrophic relationships, where different microbial groups work in concert. For instance, in the degradation of structurally similar long-chain fatty acids, bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae are known to be key players, working in partnership with methanogens or sulfate reducers that consume the byproducts like hydrogen and acetate. nih.gov However, high concentrations of LAS can be inhibitory to some anaerobic processes, such as acetogenesis and methanogenesis, indicating a complex interaction with the microbial ecology of anoxic systems. cler.com
Abiotic Degradation Mechanisms in Environmental Compartments
Chemical Hydrolysis and Oxidation Reactions
The environmental transformation of this compound, a member of the linear alkylbenzene sulfonate (LAS) family of surfactants, is primarily dictated by oxidative processes rather than chemical hydrolysis. The structure of LAS, characterized by a sulfonated aromatic ring and a linear alkyl chain, is generally resistant to hydrolysis under typical environmental conditions. cleaninginstitute.org
Chemical Hydrolysis:
Abiotic hydrolysis of linear alkylbenzene sulfonates is not considered a significant environmental fate process. cleaninginstitute.orgcleaninginstitute.org The sulfonate group (–SO₃⁻) attached to the benzene ring is stable, and the ether linkage that would be susceptible to hydrolysis is absent. Significant degradation through hydrolysis necessitates extreme conditions, such as elevated temperatures and the presence of strong inorganic acids, which are not commonly encountered in natural ecosystems. cleaninginstitute.org
Oxidation Reactions:
Oxidation is the principal pathway for the chemical transformation of this compound in the environment. This can occur through several mechanisms, including wet air oxidation and photodegradation.
Wet Air Oxidation: The wet air oxidation of aqueous solutions of LAS has been investigated as a method for treating wastewater containing these surfactants. Studies have shown that LAS can be effectively oxidized at elevated temperatures and pressures. acs.org The process involves the breakdown of the molecule, leading to the formation of intermediates with shorter alkyl chains and eventually short-chain organic acids that are more resistant to complete oxidation. acs.org The aromatic portion of the molecule is also subject to oxidation, with intermediates such as 4-hydroxybenzene sulfonic acid being formed and subsequently oxidized. acs.org
The following table summarizes typical conditions and outcomes for the wet air oxidation of LAS, which provides a model for the behavior of this compound.
| Parameter | Value | Reference |
| Temperature | 453 - 473 K | acs.org |
| Total Pressure | 2.8 - 3.3 MPa | acs.org |
| Reaction Time | 40 - 390 min | acs.org |
| Primary Outcome | Oxidation of the alkyl chain | acs.org |
| Major Intermediates | Molecules with shorter alkyl chains, 4-hydroxybenzene sulfonic acid | acs.org |
| End Products | Short-chain organic acids | acs.org |
Photodegradation: Photodegradation, an oxidative process initiated by light, can also contribute to the transformation of LAS. The presence of photosensitizers, such as titanium dioxide (TiO₂) or humic substances, can influence the rate of photodegradation. researchgate.net For instance, TiO₂ nanoparticles activated by UV irradiation can generate hydroxyl radicals, which are highly reactive and can effectively degrade the LAS structure. researchgate.net The rate of photodegradation can be affected by the concentration of the photocatalyst and the pH of the medium.
Research on the photocatalytic degradation of LAS provides insights into the potential oxidative transformation of this compound.
| Photocatalyst | Light Source | Key Finding | Reference |
| Titanium Dioxide (TiO₂) | UV Irradiation | Effective in degrading LAS by generating OH radicals. | researchgate.net |
| Not specified | Mercury Lamp | Presence of humic substances delayed photodegradation. | cleaninginstitute.org |
It is important to note that while the fundamental chemical reactions of hydrolysis and oxidation are applicable to this compound as a member of the LAS group, the length of the pentadecyl (C₁₅) alkyl chain may influence the kinetics of these transformations compared to LAS with shorter or longer alkyl chains. However, the general pathways of degradation remain consistent across the LAS family.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for High-Resolution Isomer and Homolog Separation
Chromatographic methods are the cornerstone for the separation and analysis of complex mixtures like commercial LAS. These techniques allow for the separation of individual homologs based on the length of their alkyl chain and the positional isomers of the phenyl group.
Gas chromatography is a powerful tool for the analysis of volatile compounds. However, due to the low volatility of sulfonic acids and their salts, derivatization is a necessary prerequisite for their analysis by GC. The sulfonate group is typically converted into a more volatile ester, such as a methyl or ethyl ester, prior to injection into the GC system.
The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The separated components are then introduced into a mass spectrometer (MS), which provides detailed structural information and allows for sensitive quantification. GC-MS offers high resolution, enabling the separation of different LAS isomers. unlv.edu The choice of the derivatization agent and reaction conditions is critical to ensure complete and reproducible conversion of the analyte.
Research Findings: Studies on various LAS homologs have demonstrated that GC-MS analysis of their ester derivatives can effectively separate isomers and provide mass spectra for their identification. unlv.edu The fragmentation patterns observed in the mass spectra are characteristic of the alkyl chain and the position of the benzene (B151609) ring, aiding in the elucidation of the isomeric composition of the sample.
Table 1: Typical GC-MS Parameters for the Analysis of LAS Ester Derivatives (Note: This table is illustrative and based on general methods for LAS analysis, as specific data for Potassium pentadecylbenzenesulfonate is limited.)
| Parameter | Value/Condition |
| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane |
| GC Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Gradient from ~100 °C to ~300 °C |
| Carrier Gas | Helium |
| Ionization Mode (MS) | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of LAS, as it does not require derivatization. researchgate.net The separation can be performed in either reversed-phase or ion-pair mode. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and the separation is based on the hydrophobicity of the LAS homologs. Longer alkyl chains result in longer retention times.
Advanced detection systems, such as UV-Vis or fluorescence detectors, are commonly coupled with HPLC for the quantification of LAS. The aromatic ring in the LAS molecule provides strong UV absorbance, typically monitored around 225 nm. Fluorescence detection can offer higher sensitivity and selectivity, especially for environmental samples.
Research Findings: HPLC methods have been successfully developed for the separation and quantification of LAS homologs from C10 to C14 in various samples. researchgate.netshimadzu.com The use of specific mobile phase compositions and gradients allows for the resolution of different isomers, providing a detailed profile of the LAS mixture. researchgate.net
Table 2: Representative HPLC Conditions for LAS Analysis (Note: This table is illustrative and based on general methods for LAS analysis, as specific data for this compound is limited.)
| Parameter | Value/Condition |
| HPLC Column | C18 or C8 reversed-phase column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV at 225 nm or Fluorescence (Excitation: ~225 nm, Emission: ~295 nm) |
For the analysis of trace levels of this compound, particularly in complex environmental matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in negative ion mode. The resulting molecular ion is then subjected to fragmentation in the mass spectrometer, and specific fragment ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for the detection of analytes at very low concentrations. shimadzu.com
Research Findings: LC-MS/MS methods have been validated for the trace analysis of various LAS homologs in water and other environmental samples. shimadzu.com These methods demonstrate low limits of detection (LOD) and quantification (LOQ), making them suitable for regulatory monitoring and environmental research. The technique allows for the simultaneous analysis of multiple LAS homologs and their isomers in a single run. shimadzu.com
Advanced Spectroscopic Characterization in Complex Matrices
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule. They are often used in conjunction with chromatographic methods for the comprehensive characterization of compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR are the most common types of NMR used. For this compound, ¹H NMR can provide information about the protons on the aromatic ring, the alkyl chain, and the position of the phenyl group on the chain. researchgate.net ¹³C NMR provides information about the different carbon environments in the molecule.
Quantitative NMR (qNMR) can also be used for the determination of the purity of a substance without the need for a specific reference standard of the same compound, by using an internal standard of known concentration.
Research Findings: ¹H NMR spectra of linear alkylbenzene sulfonates show characteristic signals for the aromatic protons, the benzylic proton, the methylene (B1212753) groups of the alkyl chain, and the terminal methyl group. researchgate.net The chemical shifts and splitting patterns of these signals can be used to confirm the structure of the molecule and to differentiate between isomers. researchgate.net
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both techniques are based on the interaction of infrared radiation with the molecule, but they are governed by different selection rules and thus provide complementary information.
For this compound, FTIR and Raman spectra would show characteristic absorption or scattering bands corresponding to the vibrations of the sulfonate group (S=O and S-O stretching), the aromatic ring (C=C stretching and C-H bending), and the alkyl chain (C-H stretching and bending). These techniques are useful for the identification of the compound and for quality control purposes.
Refined Sample Preparation and Extraction Protocols for Environmental and Material Samples
The accurate determination of this compound, a long-chain linear alkylbenzene sulfonate (LAS), in complex environmental and material matrices necessitates sophisticated sample preparation and extraction techniques. The primary goals of these protocols are to isolate the analyte from interfering components, preconcentrate it to detectable levels, and present it in a form suitable for instrumental analysis. The complexity of matrices such as sewage sludge, soil, sediment, and various industrial materials presents a significant challenge due to the presence of numerous compounds that can cause matrix effects. nih.govnih.govus.es
Optimization of Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is a cornerstone technique for the cleanup and concentration of this compound from liquid samples. The optimization of SPE methods involves the careful selection of the sorbent material, conditioning and elution solvents, sample pH, and flow rate to maximize the recovery of the target analyte while minimizing co-extraction of matrix interferences. nih.gov
For anionic surfactants like this compound, a variety of SPE sorbents have been investigated. These include reversed-phase materials like C8 and C18 bonded silica (B1680970), as well as polymer-based sorbents. nih.gov Recent studies have demonstrated the superior performance of novel adsorbents. For instance, multiwalled carbon nanotubes (MWCNTs) have been successfully used as an SPE adsorbent for the preconcentration of linear alkylbenzene sulfonates. nih.gov A comparative study showed that MWCNTs were more advantageous than traditional C8 and C18 adsorbents for this purpose. nih.gov
Ion-pair SPE is a particularly effective strategy. In this approach, an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), is added to the sample. nih.gov This reagent forms a neutral ion pair with the anionic sulfonate group of the this compound, enhancing its retention on nonpolar sorbents. The optimization of various parameters is crucial for achieving satisfactory recovery. nih.gov Key optimized parameters include the type and concentration of the ion-pair reagent, the pH of the sample, the volume and composition of the elution solvent (typically methanol), and the sample loading flow rate. nih.gov Under optimal conditions, detection limits for LAS homologues in the range of 0.02 to 0.03 µg L⁻¹ have been achieved with relative standard deviations (RSDs) between 1.55% and 2.54%. nih.gov
Table 1: Comparison of SPE Sorbents for Linear Alkylbenzene Sulfonate (LAS) Extraction
| Sorbent Type | Mechanism | Ion-Pair Reagent | Typical Eluent | Key Advantages | Reference |
| Multiwalled Carbon Nanotubes (MWCNTs) | Adsorption, π-π interactions | Tetrabutylammonium Hydroxide (TBAH) | Methanol | Superior performance over C8 and C18; high surface area. | nih.gov |
| C18-bonded Silica | Reversed-Phase | Tetrabutylammonium salts | Methanol, Acetonitrile | Widely available, well-characterized. | nih.gov |
| Polymeric Sorbents (e.g., Polystyrene-divinylbenzene) | Reversed-Phase, Adsorption | Not always required but can enhance retention. | Methanol, Acetonitrile | Stable over a wide pH range; high capacity. |
This table provides an interactive comparison of different sorbents used for the extraction of linear alkylbenzene sulfonates, including this compound.
Development of Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization is primarily employed to enhance volatility for gas chromatography (GC) analysis or to improve detection sensitivity in liquid chromatography (LC). nih.govyoutube.com High-performance liquid chromatography (HPLC) is often preferred for LAS analysis as it frequently does not require derivatization.
For GC-MS analysis, the low volatility of the sulfonic acid group necessitates derivatization. nih.gov Common strategies involve converting the polar sulfonate group into a more volatile, non-polar derivative. youtube.com
Alkylation/Esterification : This involves replacing the active hydrogen of the sulfonic acid with an alkyl group, forming a sulfonate ester. This process reduces the polarity and increases the volatility of the analyte. youtube.com For example, free fatty acids can be converted to their methyl esters using reagents like boron trifluoride in methanol. youtube.com A similar principle can be applied to sulfonic acids.
Silylation : This is one of the most widely used derivatization procedures for GC, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com This reaction effectively masks the polar sulfonate group, reducing hydrogen bonding and increasing volatility. gcms.cz
For LC-MS analysis, derivatization can be used to improve ionization efficiency and shift the analyte's retention time away from matrix interferences. A practical approach has been developed for alkyl sulfonates using tertiary amines like trimethylamine (B31210) or triethylamine (B128534) as derivatizing reagents. nih.gov This reaction forms stable quaternary ammonium derivatives that are highly polar and can be effectively separated using hydrophilic interaction liquid chromatography (HILIC), moving them away from the bulk of less polar matrix components. nih.gov This method has shown excellent sensitivity, with recoveries generally above 85% for analytes at the 1-2 ppm level. nih.gov
Table 2: Derivatization Strategies for Pentadecylbenzenesulfonate Analysis
| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Derivative Formed | Reference |
| Gas Chromatography (GC-MS) | Increase Volatility | Silylating Agents | BSTFA | Trimethylsilyl (TMS) Ester | sigmaaldrich.com |
| Gas Chromatography (GC-MS) | Increase Volatility | Alkylating Agents | Boron Trifluoride-Methanol | Sulfonate Ester | youtube.comyoutube.com |
| Liquid Chromatography (LC-MS) | Improve Separation & Sensitivity | Tertiary Amines | Trimethylamine | Quaternary Ammonium Ion-Pair | nih.gov |
This interactive table summarizes various derivatization strategies to enhance the analytical performance in the detection of pentadecylbenzenesulfonate.
Methods for Mitigating Matrix Interferences in Diverse Sample Types
Matrix effects, which manifest as either ion suppression or enhancement in mass spectrometry, are a major obstacle to the accurate quantification of this compound in complex samples like soil, sediment, and sewage sludge. nih.govus.esnih.gov Several strategies have been developed to overcome these interferences.
Advanced Sample Cleanup : The most direct approach is to remove the interfering matrix components before analysis. As discussed, optimized SPE is a key tool. nih.gov Online SPE systems coupled directly to an LC-MS/MS instrument can automate the cleanup process, effectively removing hydrophilic matrices and leading to good linearity and recovery. shimadzu.com Furthermore, extraction techniques like microwave-assisted extraction (MAE) have been shown to be effective for solid samples like sewage sludge, offering reduced extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov
Dilution : A straightforward method to reduce matrix effects is the dilution of the sample extract. us.es While simple and often effective, this approach can compromise the method's sensitivity, potentially raising the limit of detection above the required levels for trace analysis.
Calibration Strategies : To compensate for signal suppression or enhancement that cannot be eliminated through cleanup, specific calibration methods are employed.
Matrix-Matched Calibration : This involves preparing calibration standards in an extract of a blank matrix that is similar to the sample being analyzed. This helps to ensure that the standards and the analyte in the sample experience the same matrix effects. us.es
Standard Addition : In this method, known amounts of the analyte standard are added to aliquots of the actual sample. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined. This is considered a highly accurate method for correcting matrix effects as it accounts for the specific matrix of each individual sample. us.es
Isotope-Labeled Internal Standards : The use of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled LAS) as an internal standard is one of the most robust methods for correcting both matrix effects and variations in extraction recovery. us.esnih.gov The labeled standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization, thus providing reliable correction for any signal variations. nih.gov
The choice of mitigation strategy depends on the complexity of the matrix, the required sensitivity, and the availability of resources like isotope-labeled standards. us.esnih.gov For complex matrices like sludge, a combination of efficient extraction, cleanup, and an appropriate calibration method like standard addition is often necessary for accurate quantification. us.es
Interfacial and Colloidal Interactions with Diverse Material Systems
Interactions with Biopolymers and Synthetic Polymeric Materials
The interaction between surfactants and polymers in aqueous solutions is a subject of considerable scientific and industrial interest. These interactions can lead to the formation of polymer-surfactant aggregates, which can have properties markedly different from those of the individual components.
The formation of aggregates between potassium pentadecylbenzenesulfonate and polymers is a thermodynamically driven process. The primary driving force is the hydrophobic interaction between the pentadecyl tail of the surfactant and hydrophobic segments on the polymer chain. This interaction minimizes the unfavorable contact between the hydrophobic parts of both the surfactant and the polymer with water.
The process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is usually lower than the critical micelle concentration (CMC) of the surfactant alone. The binding of surfactant molecules to the polymer is often cooperative.
The kinetics of this process involves the diffusion of individual surfactant molecules (unimers) to the polymer chains, followed by their adsorption and rearrangement to form micelle-like clusters along the polymer backbone. The rate of formation of these aggregates is influenced by factors such as the concentration of both the polymer and the surfactant, temperature, and the ionic strength of the solution.
Table 1: Hypothetical Thermodynamic and Kinetic Parameters for Polymer-Surfactant Interaction This table presents illustrative data for the interaction of an anionic surfactant like this compound with a neutral polymer in an aqueous solution.
| Parameter | Value | Conditions |
| Critical Aggregation Concentration (CAC) | 1 x 10-4 M | 25°C, 0.1 M NaCl |
| Gibbs Free Energy of Aggregation (ΔGagg) | -35 kJ/mol | 25°C |
| Enthalpy of Aggregation (ΔHagg) | -5 kJ/mol | 25°C |
| Entropy of Aggregation (ΔSagg) | 100 J/(mol·K) | 25°C |
| Association Rate Constant (kon) | ~107 M-1s-1 | Estimated |
| Dissociation Rate Constant (koff) | ~103 s-1 | Estimated |
The binding of this compound to a polymer chain can significantly alter the polymer's conformation in solution. For flexible, uncharged polymers, the formation of charged surfactant aggregates along the polymer backbone leads to electrostatic repulsion between the decorated segments. This causes the polymer coil to expand, resulting in an increase in the solution's viscosity.
However, at very high surfactant concentrations, the addition of excess salt (from the surfactant itself) can screen the electrostatic repulsions, leading to a collapse of the polymer-surfactant complex and a decrease in viscosity.
The formation of these polymer-surfactant complexes can also impact colloidal stability. The adsorbed surfactant layer can provide steric and electrostatic stabilization to colloidal particles, preventing their aggregation. Conversely, in some cases, polymer-surfactant complexes can induce flocculation of colloidal dispersions through bridging mechanisms.
Interactions with Inorganic Nanoparticles and Solid Surfaces
The adsorption of this compound onto inorganic surfaces is crucial for applications such as mineral flotation, detergency, and enhanced oil recovery. The nature of this interaction depends on the surface chemistry of the inorganic material and the properties of the aqueous phase.
The adsorption of anionic surfactants like this compound on negatively charged surfaces like silica (B1680970) (SiO₂) and many clays (B1170129) at neutral to high pH is generally low due to electrostatic repulsion. However, adsorption can occur through mechanisms such as:
Ion Exchange: In the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), these cations can act as a bridge between the negatively charged surface and the anionic headgroup of the surfactant.
Hydrophobic Interactions: At higher surfactant concentrations, hydrophobic interactions between the alkyl chains of the surfactant molecules can lead to the formation of surface aggregates, such as hemimicelles or admicelles, even on similarly charged surfaces.
On positively charged surfaces, such as metal oxides like alumina (B75360) (Al₂O₃) below their isoelectric point, or on the edges of clay minerals, adsorption is primarily driven by electrostatic attraction between the positively charged surface sites and the anionic sulfonate headgroup.
The adsorption behavior is often described by adsorption isotherms, such as the Langmuir or Freundlich models. The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich isotherm describes multilayer adsorption on heterogeneous surfaces. The adsorption of potassium on clay minerals is a complex process influenced by the type of clay and the presence of other ions. nih.govmdpi.comresearchgate.netdntb.gov.ua Some studies have explored potassium adsorption on various surfaces, including modified gold electrodes and different soil textures. researchgate.netresearchgate.net
Table 2: Illustrative Adsorption Isotherm Parameters for Anionic Surfactants on Mineral Surfaces This table provides hypothetical data for the adsorption of a surfactant similar to this compound.
| Mineral Surface | Isotherm Model | Key Parameter | Value |
| Alumina (pH < 9) | Langmuir | qmax (mg/g) | 50 |
| KL (L/mg) | 0.2 | ||
| Silica (pH > 2) | Freundlich | KF ((mg/g)(L/mg)1/n) | 5 |
| 1/n | 0.8 | ||
| Kaolinite Clay | Langmuir-Freundlich | qmax (mg/g) | 25 |
| KLF (L/mg) | 0.1 | ||
| n | 0.9 |
The adsorption of this compound can significantly alter the wettability of a solid surface. For instance, the adsorption of this surfactant onto a hydrophobic surface can increase its hydrophilicity, while its adsorption onto a hydrophilic surface can render it more hydrophobic. This is a key principle in processes like enhanced oil recovery, where surfactants are used to alter the wettability of reservoir rock from oil-wet to water-wet, thereby facilitating oil displacement. mdpi.commdpi.com The alteration of wettability is a critical mechanism in many industrial processes. nih.govresearchgate.netaps.org
The dispersing capability of this compound arises from its ability to adsorb onto the surface of particles, imparting either an electrostatic charge or a steric barrier. This prevents the particles from aggregating and settling, thus forming a stable dispersion. This property is vital in applications such as pigment formulation and soil remediation.
Role in Emulsion and Microemulsion Formation and Stability
This compound, as a surfactant, plays a pivotal role in the formation and stabilization of emulsions and microemulsions. These are dispersions of two immiscible liquids, such as oil and water.
An emulsion is a thermodynamically unstable system that requires energy input (e.g., homogenization) to form and will eventually separate over time. Surfactants like this compound stabilize emulsions by adsorbing at the oil-water interface, reducing the interfacial tension, and creating a protective barrier around the dispersed droplets. This barrier can be electrostatic, steric, or a combination of both, preventing droplet coalescence. The stability of emulsions is a complex phenomenon influenced by various factors. researchgate.netnih.govnih.gov
In contrast, a microemulsion is a thermodynamically stable, isotropic, and transparent or translucent system of oil, water, and surfactant. researchgate.netnih.gov Microemulsions form spontaneously under specific conditions of composition and temperature. This compound can be a key component in microemulsion formulations, often in combination with a co-surfactant (e.g., a short-chain alcohol). The choice of surfactant and co-surfactant, along with the oil and water phases, determines the type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous). The stability and formation of microemulsions are active areas of research, with studies exploring various surfactant systems. researchgate.net
Interfacial Tension Reduction Mechanisms at Oil-Water Interfaces
This compound, a member of the linear alkylbenzene sulfonate (LAS) family, significantly lowers the interfacial tension (IFT) between oil and water phases. This reduction is a direct consequence of the surfactant molecules adsorbing at the interface. The hydrophobic pentadecyl tail orients itself into the oil phase, while the polar benzenesulfonate (B1194179) head group remains in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, leading to a decrease in IFT.
The extent of IFT reduction is a function of the surfactant concentration in the aqueous phase. As the concentration of this compound increases, more molecules populate the interface, leading to a progressive decrease in IFT until the critical micelle concentration (CMC) is reached. At the CMC, the interface becomes saturated with surfactant molecules, and any further addition results in the formation of micelles in the bulk phase. For linear alkylbenzene sulfonates, the CMC generally decreases as the length of the alkyl chain increases, meaning that surfactants with longer chains, such as pentadecylbenzenesulfonate, are more surface-active and can reduce IFT effectively at lower concentrations. industrialchemicals.gov.au
Table 1: General Influence of Alkyl Chain Length on Interfacial Properties of Linear Alkylbenzene Sulfonates
| Property | Influence of Increasing Alkyl Chain Length | Rationale |
| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity drives aggregation at lower concentrations. industrialchemicals.gov.au |
| Surface Activity | Increases | Greater tendency to adsorb at the oil-water interface. pcc.eu |
| Water Solubility | Decreases | The longer hydrophobic tail reduces affinity for the aqueous phase. pcc.euindustrialchemicals.gov.au |
| Interfacial Dilational Modulus (Oil-Water) | Increases | Enhanced interactions between longer alkyl chains at the interface. tandfonline.com |
Influence of Surfactant Structure on Microemulsion Phase Behavior
Microemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by a surfactant film at the interface. The structure and properties of this compound profoundly influence the phase behavior of microemulsions. The long pentadecyl chain provides the necessary hydrophobicity to interact effectively with the oil phase, while the benzenesulfonate head group provides the hydrophilic character to interact with the aqueous phase.
The phase behavior of microemulsions formed with ionic surfactants like this compound is often represented by ternary phase diagrams. Studies on linear alkylbenzene sulfonates have shown that they tend to form micellar (L1) and lamellar (Lα) phases. whiterose.ac.uk The specific phase that forms is dependent on the concentrations of the surfactant, oil, and water, as well as on temperature and salinity.
The length of the alkyl chain is a critical determinant of the microemulsion's characteristics. A longer alkyl chain, such as the C15 chain in this compound, generally leads to a greater solubilization of oil. The geometry of the surfactant molecule, including the size of the headgroup and the volume and length of the tail, dictates the curvature of the surfactant film at the oil-water interface. This curvature, in turn, determines whether an oil-in-water (o/w) or water-in-oil (w/o) microemulsion is formed, or if a bicontinuous structure exists.
For instance, at low water content, w/o microemulsions are typically formed, where water droplets are dispersed in a continuous oil phase. As the water content increases, a transition to a bicontinuous microemulsion and then to an o/w microemulsion (oil droplets in a continuous water phase) may occur. The presence of the bulky phenyl group in the surfactant structure also influences the packing and the preferred curvature of the interfacial film.
The addition of electrolytes, such as salts, to the aqueous phase can significantly impact the phase behavior of microemulsions stabilized by ionic surfactants. The cations from the salt can screen the electrostatic repulsion between the anionic sulfonate head groups, leading to a more tightly packed interfacial film. whiterose.ac.uk This can induce a transition from a micellar solution to a lamellar phase at lower surfactant concentrations. whiterose.ac.uk The specific type and concentration of the salt are therefore important parameters in tuning the properties of the microemulsion.
Emerging Research Frontiers and Sustainable Alternatives
Development of Bio-based and Renewable Pentadecylbenzenesulfonate Analogues
The shift away from petrochemical dependency is a cornerstone of green chemistry, prompting the exploration of renewable feedstocks for surfactant production. The goal is to develop bio-based analogues to potassium pentadecylbenzenesulfonate that offer comparable or superior performance with a reduced environmental impact.
The synthesis of bio-based linear alkylbenzene sulfonates is a burgeoning field of research. The primary strategy involves replacing the petroleum-derived linear alkylbenzene (LAB) with a renewable alternative. Natural sources such as plant oils, fats, and other forms of biomass are being investigated as viable starting materials. jbth.com.brindustrialchemicals.gov.aucoifpm.org These resources offer a sustainable pathway to producing the alkylbenzene backbone required for these surfactants.
One promising approach involves the metathesis of fatty acids or their esters, which can be derived from various plant oils, to produce linear olefins of the desired chain length (C10-C14). jbth.com.br These bio-olefins can then be used to alkylate benzene (B151609), a process that can also utilize benzene derived from renewable sources, to form a bio-based LAB. Subsequent sulfonation yields the final bio-based linear alkylbenzene sulfonate. A key advantage of this method is the potential for a purer product, as natural feedstocks can be selected to have specific chain lengths, thereby avoiding the short-chain (e.g., C8, C9) and long-chain (e.g., C15) impurities that can be present in petroleum-derived LAB. jbth.com.br
Another innovative route involves the direct use of oleic acid, a monounsaturated fatty acid abundant in many vegetable oils, to synthesize a branched heptadecylbenzene (B83856) sulfonate. nih.govarxiv.org This multi-step process includes alkylation, decarboxylation, sulfonation, and neutralization to yield a bio-based surfactant with a C17 branched alkyl chain. nih.gov Research into such novel bio-based surfactants contributes to the structural diversity available from renewable feedstocks. nih.govarxiv.org
The following table provides a summary of potential bio-derived feedstocks and the corresponding synthesis pathways for producing analogues of pentadecylbenzenesulfonate.
| Bio-Derived Feedstock | Synthesis Pathway | Resulting Analogue | Key Advantages |
| Plant Oils (e.g., Palm, Coconut) | Metathesis to form C10-C14 olefins, followed by alkylation of benzene and sulfonation. jbth.com.brindustrialchemicals.gov.au | Bio-based Linear Alkylbenzene Sulfonates (C10-C14) | Reduced reliance on petrochemicals; potential for higher purity products. jbth.com.br |
| Oleic Acid | Alkylation, decarboxylation, sulfonation, and neutralization. nih.govarxiv.org | Branched Heptadecylbenzene Sulfonate (C17) | Utilization of a readily available renewable fatty acid; creates novel surfactant structures. nih.govarxiv.org |
| Sugars and Starches | Fermentation to produce bio-based intermediates for surfactant synthesis. coifpm.org | Various sugar-based surfactants | High biodegradability and biocompatibility. coifpm.org |
Performance evaluation typically focuses on key surfactant properties such as critical micelle concentration (CMC), surface tension reduction, and detergency. For instance, a novel bio-based branched heptadecylbenzene sulfonate derived from oleic acid has demonstrated excellent surface activity, achieving a low surface tension at its CMC. nih.gov Similarly, bio-based surfactants like methyl ester sulfonates (MES) have been touted as high-performance alternatives, potentially reducing the need for builders in detergent formulations and exhibiting superior soil removal capabilities compared to some alkylbenzene sulfonates. researchgate.net
Life Cycle Assessment (LCA) is a crucial tool for quantifying the environmental footprint of a product from cradle to grave. LCAs of conventional LAS production highlight significant contributions from fossil fuel consumption and associated emissions. jbth.com.brsemanticscholar.org A study on European production of LAS indicated that for every 1000 kg of LAS produced, 841 kg of crude oil, 100 kg of sulfur, and 99 kg of salt are required, with a total energy consumption of 60.9 GJ. semanticscholar.org
The following table presents a conceptual comparison of key performance and life cycle metrics for conventional and bio-based alkylbenzene sulfonate analogues. It is important to note that specific values can vary significantly based on the specific production pathway and feedstock used.
| Metric | Conventional this compound | Bio-based Pentadecylbenzenesulfonate Analogues |
| Feedstock | Petroleum-derived | Plant-based oils, sugars, etc. |
| Performance | Established, high performance | Can be comparable or superior, depending on the specific molecule |
| Biodegradability | Generally good for linear isomers | Often high, but depends on the structure |
| Life Cycle Impacts | ||
| Fossil Fuel Depletion | High | Low |
| Greenhouse Gas Emissions | Dependent on energy sources and process efficiency | Can be lower, but includes emissions from agriculture and processing |
| Land Use | Low | Can be significant depending on the feedstock |
| Water Consumption | Primarily process water | Includes water for agriculture and processing |
Advanced Applications in Materials Science and Engineering
Beyond its traditional role in detergents and cleaning products, the unique amphiphilic nature of this compound and its analogues makes them attractive candidates for a range of advanced applications in materials science and engineering.
In the realm of polymer chemistry, surfactants play a crucial role as emulsifiers in emulsion polymerization, a process used to produce a wide variety of synthetic polymers. While specific studies on the use of this compound in controlled polymerization are not widely available, the behavior of long-chain alkylbenzene sulfonates in these systems provides a strong indication of their potential.
In emulsion polymerization, the surfactant stabilizes the monomer droplets in an aqueous medium and forms micelles, which are the primary loci of polymer chain initiation and growth. researchgate.netresearchgate.netyoutube.com The choice of surfactant can significantly influence the kinetics of the polymerization, the particle size and morphology of the resulting polymer latex, and the stability of the final dispersion. researchgate.netresearchgate.net The long alkyl chain of pentadecylbenzenesulfonate would be expected to provide excellent steric stabilization for polymer particles, preventing their agglomeration.
The rate of emulsion polymerization (Rp) and the degree of polymerization (DP) are key parameters that can be influenced by the surfactant concentration. youtube.com Generally, increasing the surfactant concentration leads to an increase in the number of polymer particles (N), which in turn can increase the rate of polymerization. youtube.com The relationship can be summarized by the following general equations:
Rp ∝ [M] [I]^0.4 N^0.4
DP ∝ [M] / ([I]^0.4 N^0.6)
Where:
[M] is the monomer concentration
[I] is the initiator concentration
N is the number of polymer particles
By carefully selecting the surfactant and its concentration, it is possible to control the properties of the resulting polymer. The use of this compound could be particularly advantageous in the synthesis of high-performance polymer dispersions for applications such as coatings, adhesives, and specialty textiles.
The ability of surfactants to reduce interfacial tension and form micelles makes them highly effective in a variety of separation and remediation processes. Long-chain alkylbenzene sulfonates, including this compound, have potential applications in areas such as enhanced oil recovery (EOR) and the remediation of contaminated soil and water.
In enhanced oil recovery, surfactants are injected into oil reservoirs to mobilize trapped oil by reducing the interfacial tension between the oil and the displacing fluid (typically water). The long hydrophobic tail of pentadecylbenzenesulfonate would be particularly effective in interacting with long-chain hydrocarbons present in crude oil, while the hydrophilic sulfonate head would facilitate its dispersion in the aqueous phase.
For environmental remediation, surfactant-enhanced soil washing is a promising technique for removing organic pollutants from contaminated soils. cleaninginstitute.orgicdst.orgnih.gov The surfactant solution is used to wash the soil, and the hydrophobic core of the surfactant micelles encapsulates the organic contaminants, which are then washed away with the aqueous phase. While the biodegradability of linear alkylbenzene sulfonates is generally good under aerobic conditions, their persistence can increase in anaerobic environments, which is a factor to consider in remediation strategies. nih.gov
Future Directions in Molecular Design, Computational Chemistry, and Environmental Remediation Research
The future of this compound and its analogues lies in the strategic integration of molecular design, computational chemistry, and advanced environmental remediation research. These synergistic approaches will be instrumental in developing next-generation surfactants with tailored properties and minimal environmental impact.
Molecular Design: The future of surfactant design will focus on creating molecules with specific functionalities. For instance, incorporating cleavable linkages into the surfactant structure could lead to "smart" surfactants that can be triggered to lose their surface activity after use, facilitating their removal from wastewater. The development of gemini (B1671429) surfactants, which consist of two amphiphilic moieties connected by a spacer group, is another promising area. These surfactants often exhibit superior properties, such as a lower critical micelle concentration, compared to their single-chain counterparts.
Computational Chemistry: Molecular dynamics (MD) simulations and other computational methods are becoming increasingly powerful tools for understanding and predicting the behavior of surfactants at the molecular level. semanticscholar.orgresearchgate.netorientjchem.orgnih.govarxiv.org These simulations can provide detailed insights into micelle formation, the interaction of surfactants with surfaces and other molecules, and the relationship between molecular structure and performance. For example, MD simulations of sodium pentadecyl sulfonate have been used to study the formation of lamellar structures in aqueous solutions. nih.gov Such computational studies can accelerate the design of new surfactants by allowing for virtual screening of potential candidates before they are synthesized in the laboratory. The use of computational fluid dynamics (CFD) with porous media models can also help in predicting the behavior of surfactants in complex environments like oil reservoirs or contaminated soil. coifpm.orgarxiv.orgorientjchem.orgmdpi.com
Environmental Remediation Research: Future research in environmental remediation will likely focus on developing more efficient and sustainable methods for removing long-chain alkylbenzene sulfonates and their degradation products from the environment. This includes the investigation of novel microbial strains with enhanced capabilities for biodegrading these compounds, particularly under anaerobic conditions. wikipedia.orgicdst.orgnih.gov The development of advanced oxidation processes and other in-situ remediation technologies will also be crucial. Furthermore, a deeper understanding of the environmental fate and transport of these surfactants and their bio-based alternatives is needed to ensure their long-term environmental compatibility. nih.gov
The continued evolution of research in these areas will undoubtedly unlock new possibilities for this compound and its sustainable counterparts, ensuring their relevance in a future that demands both high performance and environmental responsibility.
Rational Design of Alkylbenzenesulfonates with Tailored Properties
The principle of rational design in the context of alkylbenzenesulfonates involves the deliberate and strategic modification of their molecular structure to achieve specific, desirable properties. This approach moves beyond traditional trial-and-error synthesis to a more predictive and targeted methodology. The goal is to create surfactants with enhanced performance characteristics, such as improved detergency and lower critical micelle concentration (CMC), while simultaneously improving their environmental profile, particularly their biodegradability and reduced toxicity. mdpi.com
Key structural features of alkylbenzenesulfonates that are targets for rational design include the length and branching of the alkyl chain and the position of the phenyl group. Research has shown that the rate of biodegradation of LAS is significantly influenced by the structure of the alkyl chain. acs.org Linear alkyl chains are more readily biodegradable than branched chains, which was the primary driver for the switch from highly branched alkylbenzene sulfonates to LAS in the mid-20th century. nih.govnih.gov
Modern rational design efforts are more nuanced. For instance, the position of the phenyl group on the alkyl chain affects the surfactant's properties. Moving the phenyl group towards the end of the chain can alter the molecule's geometry and, consequently, its interaction with surfaces and its susceptibility to microbial degradation. The length of the alkyl chain is another critical parameter. While longer chains generally lead to better surface activity, they can also decrease water solubility and biodegradability. acs.org Therefore, a key aspect of rational design is to find the optimal balance between these competing factors.
Recent innovations in this area include the development of "Gemini" surfactants, which consist of two surfactant molecules linked by a spacer group. mdpi.com These structures can exhibit significantly lower CMCs and greater surface activity than their monomeric counterparts. mdpi.com Applying this concept to alkylbenzenesulfonates could lead to highly efficient detergents that can be used at lower concentrations, thereby reducing their environmental footprint.
Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools in the rational design process. researchgate.net These methods allow researchers to predict the properties and environmental fate of novel surfactant structures before they are synthesized in the laboratory, saving time and resources. By correlating molecular descriptors with observed properties, QSAR models can guide the design of new alkylbenzenesulfonates with optimized performance and environmental safety profiles.
The table below summarizes the influence of structural modifications on the properties of alkylbenzenesulfonates, a central concept in their rational design.
| Structural Modification | Effect on Performance | Effect on Biodegradability |
| Alkyl Chain Length | Longer chains generally improve surface activity and detergency. | Very long chains can decrease water solubility and slow down biodegradation. acs.org |
| Alkyl Chain Branching | Branched chains are less effective in lowering surface tension compared to linear chains. | Branched chains significantly hinder biodegradation. nih.govnih.gov |
| Phenyl Group Position | The position of the phenyl group influences the CMC and packing at interfaces. | Central attachment of the phenyl group can be more biodegradable than terminal attachment. |
| Introduction of Ester or Ether Linkages | Can introduce new functionalities and alter solubility. | May provide additional points for enzymatic attack, potentially enhancing biodegradability. |
| Gemini Surfactant Structure | Significantly lowers the CMC and increases surface activity. mdpi.com | Biodegradability would depend on the nature of the spacer and the surfactant monomers. |
Integration of Multi-Omics Approaches for Biodegradation Pathway Elucidation
Understanding the intricate processes by which microorganisms break down alkylbenzenesulfonates in the environment is crucial for assessing their environmental risk and developing strategies for bioremediation. The advent of "multi-omics" technologies has revolutionized this field of study. Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the microbial response to surfactants like this compound. cardiffmet.ac.uknih.gov
Genomics involves sequencing the entire genome of microorganisms capable of degrading LAS. This provides a blueprint of the organism's metabolic potential, including the genes that encode for the enzymes involved in the degradation pathway. nih.gov By identifying these genes, researchers can infer the potential degradation pathways.
Transcriptomics , often studied using techniques like RNA-Seq, analyzes the expression levels of all genes in an organism under specific conditions, such as exposure to an alkylbenzenesulfonate. nih.gov This reveals which genes are "switched on" in the presence of the surfactant, providing strong evidence for their involvement in its degradation.
Proteomics focuses on identifying and quantifying the proteins present in a microbial cell. nih.gov Since proteins, particularly enzymes, are the functional workhorses of the cell, proteomics can directly identify the enzymes responsible for breaking down the surfactant.
Metabolomics is the study of the complete set of small-molecule metabolites within a cell or organism. nih.gov By tracking the appearance and disappearance of different metabolites over time, researchers can piece together the step-by-step chemical transformations that occur during biodegradation. nih.gov
The integration of these multi-omics datasets allows for a comprehensive elucidation of the biodegradation pathways of alkylbenzenesulfonates. For example, a genomic study might identify a potential oxygenase enzyme. Transcriptomics could then show that the gene for this oxygenase is highly upregulated in the presence of LAS. Proteomics would confirm the increased production of the oxygenase protein, and metabolomics would identify the specific breakdown products generated by its activity.
This integrated approach has been instrumental in confirming the aerobic biodegradation pathway of LAS, which typically starts with the enzymatic oxidation of the terminal methyl group of the alkyl chain, followed by a process called β-oxidation that shortens the chain. The aromatic ring is then desulfonated and cleaved. nih.gov More recently, multi-omics has been pivotal in uncovering anaerobic degradation pathways, which were once thought to be insignificant for LAS. acs.org Studies have shown that under anoxic conditions, such as in marine sediments, certain bacteria can initiate LAS degradation through a process involving addition to fumarate (B1241708). acs.org
The insights gained from multi-omics are not purely academic. They can be used to:
Develop more accurate models for predicting the environmental fate of surfactants.
Identify key enzymes that can be used in bioremediation applications.
Engineer microorganisms with enhanced degradation capabilities. researchgate.net
Provide a deeper understanding of how surfactant structure affects biodegradability, feeding back into the rational design process. processcleaningsolutions.com
The following table outlines the different omics technologies and their specific contributions to understanding the biodegradation of alkylbenzenesulfonates.
| Omics Technology | Focus of Study | Contribution to Biodegradation Elucidation |
| Genomics | Complete DNA sequence of an organism. | Identifies the full metabolic potential and the genes encoding for degradative enzymes. nih.gov |
| Transcriptomics | Gene expression (RNA transcripts). | Reveals which genes are activated in the presence of the surfactant, indicating their functional role. nih.gov |
| Proteomics | The entire set of proteins. | Directly identifies the enzymes and other proteins involved in the degradation process. nih.gov |
| Metabolomics | Metabolites and small molecules. | Elucidates the step-by-step degradation pathway by identifying intermediate and final breakdown products. nih.gov |
Q & A
Q. How can conflicting data on the compound’s environmental persistence be resolved, particularly regarding biodegradation rates in soil and aquatic systems?
- Answer : Perform comparative studies using OECD 301 (ready biodegradability) and OECD 307 (soil degradation) protocols. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compound and metabolites. Apply kinetic modeling (e.g., first-order decay) to reconcile discrepancies caused by variable microbial activity or matrix effects .
Q. What experimental strategies are effective for elucidating the compound’s interaction with lipid bilayers or synthetic membranes?
- Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms in the presence of phospholipids (e.g., DPPC). Complement with fluorescence anisotropy using diphenylhexatriene (DPH) probes to assess membrane fluidity changes. Molecular dynamics simulations can further predict insertion mechanisms .
Q. How should researchers address discrepancies in reported critical micelle concentration (CMC) values across studies?
- Answer : Standardize experimental conditions (temperature, ionic strength, purity) and validate methods via interlaboratory comparisons. Analyze raw data using the pyrene fluorescence method (I₁/I₃ ratio) for CMC determination, which is less sensitive to impurities than conductivity measurements .
Q. What advanced methodologies are suitable for tracing the compound’s bioaccumulation potential in aquatic organisms?
- Answer : Conduct in vivo exposure assays with model organisms (e.g., Daphnia magna) at environmentally relevant concentrations. Quantify tissue concentrations via inductively coupled plasma mass spectrometry (ICP-MS) for potassium and gas chromatography (GC) for the organic moiety. Apply fugacity models to predict trophic transfer .
Methodological Considerations for Data Contradictions
- Cross-Validation : Use orthogonal analytical techniques (e.g., NMR + HPLC) to confirm purity and structural assignments .
- Systematic Reviews : Follow PRISMA guidelines to synthesize conflicting data, emphasizing study design heterogeneity (e.g., exposure durations, detection limits) .
- Error Propagation Analysis : Quantify uncertainties in kinetic models using Monte Carlo simulations to identify dominant sources of variability .
Safety and Regulatory Compliance
- Handling Precautions : Use respiratory protection (NIOSH-approved N95 masks) and avoid dust formation during weighing. Store in airtight containers away from oxidizers .
- Waste Disposal : Neutralize sulfonate-containing waste with calcium hydroxide before incineration to minimize SOₓ emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
